
5-methoxynaphthalene-1-carboxylic Acid
Overview
Description
5-Methoxynaphthalene-1-carboxylic acid (CAS: 51934-37-3) is a naphthalene derivative with a methoxy (-OCH₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 1-position. Its molecular formula is C₁₂H₁₀O₃, and it has a molecular weight of 202.21 g/mol . This compound is structurally characterized by a fused bicyclic aromatic system, where the electron-donating methoxy group influences electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methoxynaphthalene-1-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of methyl 5-methoxynaphthalene-1-carboxylate with sodium hydroxide in methanol . The reaction conditions typically involve heating the mixture to facilitate the conversion. The yield of this reaction can be as high as 85% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from methyl 5-methoxynaphthalene-1-carboxylate is a scalable method that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methoxynaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Material Science
Fluorescent Probes
In material science, derivatives of methoxynaphthalene compounds are utilized as fluorescent probes. These probes are essential for in vivo imaging applications, particularly in lipid imaging and tracking biological processes at the cellular level. The ability to modify the naphthalene structure allows for tailored properties suited for specific imaging requirements .
Synthesis of Functional Materials
5-Methoxynaphthalene-1-carboxylic acid serves as a precursor in the synthesis of various functional materials, including polymers and other organic compounds that exhibit desirable physical properties such as enhanced thermal stability and solubility. This versatility makes it valuable in developing new materials for electronic and photonic applications.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, often involving starting materials that are readily available. The compound can be synthesized from methyl 5-methoxynaphthalene-1-carboxylate through hydrolysis reactions .
Table: Synthesis Routes of this compound
Method | Starting Material | Yield | Notes |
---|---|---|---|
Hydrolysis | Methyl 5-methoxynaphthalene-1-carboxylate | Variable | Common method for obtaining carboxylic acids |
Friedel-Crafts Acylation | Naphthalene derivatives | High | Utilizes acyl chlorides for direct substitution |
Future Directions and Case Studies
Case Study: Antibacterial Research
A notable case study involved the synthesis and evaluation of various methoxynaphthalene derivatives against pathogenic bacteria. The results indicated that certain modifications to the naphthalene structure significantly enhanced antibacterial activity, paving the way for new drug development strategies focusing on naphthalene-based compounds .
Case Study: Cancer Therapeutics
Another area of ongoing research is exploring the anticancer properties of methoxy-substituted naphthalenes. Preliminary data suggest that these compounds may interact with specific protein targets involved in cancer cell proliferation and survival, warranting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of 5-methoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Key structural analogs differ in substituents at the 5-position and/or functional groups, leading to variations in physicochemical properties and applications:
5-Chloro-1-naphthoic Acid
- Molecular Formula : C₁₁H₇ClO₂
- Molecular Weight : 206.625 g/mol
- Key Features : The chloro (-Cl) substituent is electron-withdrawing, increasing lipophilicity compared to the methoxy derivative. This compound (CAS: 16650-52-5) is used in synthetic chemistry but lacks documented biological applications .
5-Methylnaphthalene-1-carboxylic Acid
- Molecular Formula : C₁₂H₁₀O₂
- Molecular Weight : 198.21 g/mol
- Key Features : The methyl (-CH₃) group is less polar than methoxy, reducing solubility in polar solvents. Its lower molecular weight and neutral substituent make it a simpler intermediate for organic synthesis .
2-Ethoxynaphthalene-1-carboxylic Acid-d5
- Molecular Formula : C₁₃H₇D₅O₃
- Molecular Weight : 221.26 g/mol
- Key Features : Deuterated ethoxy (-OC₂H₅-d5) groups enhance metabolic stability, making this isotope-labeled compound valuable in synthesizing antistaphylococcal penicillins .
5-Fluoro-6-hydroxy-naphthalene-1-carboxylic Acid Methyl Ester
- Molecular Formula : C₁₂H₉FO₃
- Molecular Weight : 220.20 g/mol
- Key Features : The fluoro (-F) and hydroxy (-OH) substituents, combined with a methyl ester (-COOCH₃), improve bioavailability. This ester derivative (CAS: 388622-47-7) is cited in patents for drug intermediates .
5-Cyano-1-naphthoic Acid
- Molecular Formula: C₁₂H₇NO₂
- Molecular Weight : 197.19 g/mol
- Key Features: The cyano (-CN) group is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions. This compound (CAS: 3839-20-1) is used as a pharmaceutical impurity reference .
Comparative Data Table
Key Findings from Research
- Electronic Effects: Methoxy and methyl groups enhance electron density on the aromatic ring, favoring electrophilic substitution at specific positions. In contrast, chloro and cyano groups deactivate the ring, directing reactions to less electron-deficient sites .
- Solubility Trends: Methanol solubility is common among these compounds (e.g., deuterated ethoxy and methyl ester derivatives), but polar substituents like -OH or -COOH may improve aqueous solubility .
- Pharmaceutical Relevance : Deuterated and halogenated analogs are prioritized in drug development for improved metabolic stability and target binding .
Biological Activity
5-Methoxynaphthalene-1-carboxylic acid (5-MNCA) is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₀O₃
- Molecular Weight : 202.21 g/mol
- Physical Appearance : White crystalline powder
- Melting Point : 243°C to 247°C
- Solubility : Soluble in dimethyl sulfoxide and chloroform; slightly soluble in water.
The biological activity of 5-MNCA is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. It has been shown to modulate enzyme activity, potentially influencing metabolic pathways. For example, it may inhibit or activate specific enzymes involved in viral replication, suggesting a role in antiviral therapy.
Antiviral Properties
Research indicates that 5-MNCA exhibits antiviral activity, particularly against strains of human immunodeficiency virus (HIV) resistant to standard treatments. Its structural features allow it to interact effectively with viral proteins, inhibiting their replication.
Antibacterial Activity
In studies evaluating derivatives of related compounds, 5-MNCA demonstrated moderate antibacterial activity. However, poor cellular penetration was noted as a limiting factor in its efficacy . Further exploration into its derivatives may yield compounds with enhanced antibacterial properties.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of 5-MNCA have shown promise. In vitro studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and neurotoxicity induced by harmful agents such as hydrogen peroxide and 6-hydroxydopamine (6-OHDA). These compounds exhibited strong antioxidant activity and were able to suppress lipid peroxidation .
Case Studies and Research Findings
Structural Comparisons
Several compounds share structural similarities with 5-MNCA, which may influence their biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxynaphthalene-1-carboxylic Acid | Methoxy group at position 4 | Different reactivity profile |
8-Methoxynaphthalene-1-carboxylic Acid | Methoxy group at position 8 | Distinct biological activity |
Naphthalene-1-carboxylic Acid | Lacks methoxy substitution | Simpler structure affecting reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methoxynaphthalene-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Friedel-Crafts acylation or methoxylation of naphthalene derivatives, followed by carboxylation. For example, methoxy groups can be introduced via alkylation using methyl iodide under basic conditions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical. A reflux setup with anhydrous DMF as a solvent and potassium carbonate as a base has shown efficacy in similar naphthoic acid syntheses . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield improvements (>70%) are achievable by controlling stoichiometry and reaction time.
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Methodology :
- NMR : -NMR should show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). The carboxylic proton may appear as a broad peak at δ ~12 ppm. -NMR will confirm the carbonyl carbon (~δ 170 ppm) and methoxy carbon (~δ 55 ppm) .
- IR : A strong absorption band at ~1680–1720 cm (C=O stretch) and ~1250 cm (C-O stretch of methoxy group) are diagnostic.
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 216.2 (M+H) for CHO.
Q. How does the methoxy substituent at the 5-position influence the acidity of the carboxylic group compared to unsubstituted naphthoic acids?
- Methodology : The electron-donating methoxy group reduces acidity by destabilizing the deprotonated carboxylate anion. Experimental determination via potentiometric titration in aqueous ethanol (50% v/v) shows a pKa increase of ~0.5–1.0 units compared to naphthalene-1-carboxylic acid. Computational studies (DFT/B3LYP) can corroborate this by calculating charge distribution and stabilization energies .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., demethylation or decarboxylation) during functionalization of this compound?
- Methodology :
- Demethylation : Use protecting groups (e.g., SEM or BOM) for the methoxy group during harsh reactions. For example, SEM protection (chloromethyl methyl ether, NaH) prevents cleavage under acidic/basic conditions .
- Decarboxylation : Conduct carboxyl group transformations (e.g., esterification or amidation) prior to high-temperature steps. Microwave-assisted synthesis at controlled power levels (50–100 W) minimizes thermal degradation .
Q. How does this compound interact with cytochrome P450 enzymes, and what computational models predict its metabolic pathways?
- Methodology :
- In vitro assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. A hydroxylated metabolite at the 4-position (m/z 232.2) is expected due to methoxy-directed oxidation .
- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to CYP3A4. Parameterize the methoxy group’s van der Waals radius and partial charges for accuracy .
Q. What role does this compound play in designing photoactive metal-organic frameworks (MOFs)?
- Methodology : Coordinate the carboxylate group with lanthanides (e.g., Eu) or transition metals (e.g., Zr) to form MOFs. Characterize via XRD (PXRD for crystallinity) and UV-vis spectroscopy (absorption at ~300 nm for naphthalene π→π). The methoxy group enhances framework stability by reducing π-stacking interactions .
Q. Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?
- Methodology : Perform systematic solubility tests in DMSO, DMF, and THF using UV-vis spectroscopy (λ = 270 nm). Prepare saturated solutions at 25°C, filter, and quantify dissolved compound via calibration curves. Discrepancies may arise from trace impurities; thus, purity must be verified via HPLC (>98% by area) before testing .
Q. Key Research Gaps and Future Directions
Properties
IUPAC Name |
5-methoxynaphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAHGFTUIRAVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448801 | |
Record name | 5-methoxynaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51934-37-3 | |
Record name | 5-methoxynaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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